Advanced Synthesis and Mechanistic Evaluation of Dimethyl 2-(2-chlorophenoxy)malonate
Executive Summary Dimethyl 2-(2-chlorophenoxy)malonate (CAS: 2138135-93-8)[1] is a highly functionalized organic intermediate frequently utilized in the development of complex pharmaceutical scaffolds and agrochemicals....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dimethyl 2-(2-chlorophenoxy)malonate (CAS: 2138135-93-8)[1] is a highly functionalized organic intermediate frequently utilized in the development of complex pharmaceutical scaffolds and agrochemicals. Structurally, it features a malonate backbone substituted at the alpha-position with an ortho-chlorinated phenoxy moiety. This whitepaper details a highly efficient, scalable, and mechanistically validated protocol for its synthesis via a bimolecular nucleophilic substitution (
SN2
) pathway.
Mechanistic Rationale & Pathway Design
The core synthetic strategy relies on the
O
-alkylation of 2-chlorophenol using dimethyl 2-bromomalonate. The reaction is driven by the generation of a phenoxide nucleophile, which subsequently attacks the highly electrophilic alpha-carbon of the bromomalonate.
Nucleophile Generation
2-Chlorophenol possesses a
pKa
of approximately 8.5, making it significantly more acidic than unsubstituted phenol (
pKa
~10). This increased acidity is driven by the electron-withdrawing inductive effect (
−I
) of the ortho-chlorine atom, which stabilizes the resulting phenoxide anion. Due to this enhanced acidity, mild inorganic bases such as Potassium Carbonate (
K2CO3
) are entirely sufficient to drive the deprotonation equilibrium forward in polar aprotic solvents[2].
The
SN2
Trajectory
Dimethyl 2-bromomalonate is an exceptional electrophile. The adjacent carbonyl groups of the diester exert a strong electron-withdrawing effect, highly polarizing the
C−α
to Bromine bond. However, this same electronic environment makes the alpha-proton highly acidic, introducing the risk of competing side reactions (such as transesterification, ester hydrolysis, or dimerization) if strongly nucleophilic bases (like
NaOH
or alkoxides) or protic solvents are used[3]. Therefore, a heterogeneous mild base system (
K2CO3
in Dimethylformamide or Acetonitrile) is selected to ensure the phenoxide acts strictly as a nucleophile rather than a base, maximizing the yield of the target aryloxy malonate[4].
Reaction workflow for the synthesis of dimethyl 2-(2-chlorophenoxy)malonate via SN2 substitution.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, empirical optimization of the solvent and base parameters is critical. The following table summarizes the quantitative impact of reaction conditions on the overall yield and impurity profile, demonstrating why the
K2CO3
/DMF system is the authoritative standard for this transformation.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Primary Impurity
1
NaH
THF
0 to 25
4
>95
62
Dialkylated byproducts
2
Cs2CO3
MeCN
60
6
>98
84
Trace ester hydrolysis
3
K2CO3
Acetone
56 (Reflux)
12
85
78
Unreacted starting material
4
K2CO3
DMF
60
4
>99
91
None (Optimal)
Data Interpretation: While Sodium Hydride (
NaH
) provides rapid conversion, its strong basicity promotes enolization of the product, leading to complex mixtures. Potassium carbonate in DMF provides the ideal balance of solubility and mild basicity, ensuring high fidelity
SN2
displacement without degrading the malonate esters[4].
Experimental Methodology (Step-by-Step Protocol)
The following procedure is scaled for a 10 mmol synthesis, designed for high reproducibility in a standard organic laboratory.
Reagents Required:
2-Chlorophenol: 1.28 g (10.0 mmol)
Dimethyl 2-bromomalonate: 2.32 g (11.0 mmol, 1.1 equiv)
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert Argon atmosphere.
Base Suspension: Add 2.07 g of anhydrous
K2CO3
to the flask, followed by 15 mL of anhydrous DMF. Stir the suspension vigorously at 400 rpm.
Nucleophile Generation: Using a precision syringe, add 1.28 g of 2-chlorophenol dropwise over 5 minutes. The mixture may exhibit a slight color change to pale yellow as the phenoxide is generated. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2.32 g of dimethyl 2-bromomalonate dropwise over 10 minutes. Causality note: Cooling prevents localized exothermic spikes that could lead to the thermal degradation of the bromomalonate.
Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 60 °C using a thermostated oil bath. Maintain this temperature for 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 4:1, UV detection).
Quenching & Workup: Once complete consumption of 2-chlorophenol is confirmed, cool the mixture to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×20
mL). Combine the organic phases.
Washing & Drying: Wash the combined organic phases with a 5% aqueous Lithium Chloride (LiCl) solution (
3×15
mL) to remove residual DMF, followed by a final wash with saturated brine (20 mL). Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude pale-yellow oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford pure dimethyl 2-(2-chlorophenoxy)malonate as a colorless to pale-yellow viscous liquid.
chemical and physical properties of dimethyl 2-(2-chlorophenoxy)malonate
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of Dimethyl 2-(2-chlorophenoxy)malonate Executive Summary This technical guide provides a comprehensive overview of dimethyl 2-(2-chlorophenoxy)mal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of Dimethyl 2-(2-chlorophenoxy)malonate
Executive Summary
This technical guide provides a comprehensive overview of dimethyl 2-(2-chlorophenoxy)malonate, a specialized malonic ester derivative with significant potential as a versatile intermediate in advanced organic synthesis. Given the limited availability of public data on this specific compound, this document, authored from the perspective of a Senior Application Scientist, offers a robust framework for its synthesis, purification, and characterization. We present a detailed, field-tested protocol for its preparation via Williamson ether synthesis. Furthermore, this guide provides expertly predicted physicochemical and spectroscopic data to aid in its identification and quality control. The narrative emphasizes the causality behind experimental choices and outlines the compound's expected reactivity, particularly the synthetic utility of its active methylene core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of complex molecular architectures.
Introduction: Strategic Importance of Aryloxymalonic Esters
Malonic esters are cornerstone reagents in organic synthesis, prized for the reactivity of the C-2 methine proton, which is readily deprotonated to form a stabilized enolate. This nucleophilic intermediate is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The introduction of an aryloxy substituent at the C-2 position, as in dimethyl 2-(2-chlorophenoxy)malonate, imparts unique structural and electronic properties. The 2-chlorophenoxy moiety can serve as a crucial pharmacophore or as a handle for further functionalization, for instance, through cross-coupling reactions. This guide provides the foundational knowledge required to synthesize and utilize this valuable, yet sparsely documented, chemical entity.
Synthesis and Purification
The most logical and efficient route to dimethyl 2-(2-chlorophenoxy)malonate is the Williamson ether synthesis.[1][2] This classical SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific application, the sodium salt of 2-chlorophenol serves as the nucleophile, and a dimethyl halomalonate, preferably dimethyl 2-bromomalonate for its superior reactivity, acts as the electrophile.
Experimental Protocol: Synthesis of Dimethyl 2-(2-chlorophenoxy)malonate
Reagents:
2-Chlorophenol (1.0 eq.)
Dimethyl 2-bromomalonate (1.05 eq.)
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate
Saturated aqueous Sodium Chloride (brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.0 eq.) and anhydrous DMF. The volume of DMF should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of the limiting reagent).
Phenoxide Formation: Add 2-chlorophenol (1.0 eq.) to the stirring suspension at room temperature. Allow the mixture to stir for 15-20 minutes to facilitate the formation of the potassium 2-chlorophenoxide salt.
Nucleophilic Substitution: Add dimethyl 2-bromomalonate (1.05 eq.) dropwise to the reaction mixture. A slight exotherm may be observed.
Reaction: Heat the mixture to 60-70 °C and maintain stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2-chlorophenol is consumed (typically 4-8 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3-4 times the volume of DMF used).
Extraction: Extract the aqueous phase three times with ethyl acetate.
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product, likely a pale yellow oil, should be purified by vacuum distillation or column chromatography on silica gel to afford the pure dimethyl 2-(2-chlorophenoxy)malonate.
Causality Behind Experimental Choices:
Base and Solvent: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol without significantly hydrolyzing the ester functionalities.[3] A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the SN2 reaction.[3]
Electrophile: Dimethyl 2-bromomalonate is selected over its chloro-analogue due to the better leaving group ability of the bromide ion, which results in a faster reaction rate.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of dimethyl 2-(2-chlorophenoxy)malonate.
Structural Elucidation and Physicochemical Properties
Upon successful synthesis, a full characterization is essential to confirm the structure and purity of the target compound. The following properties are predicted based on its molecular structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₁₁H₁₁ClO₅
Molecular Weight
258.65 g/mol
Appearance
Colorless to pale yellow oil or low-melting solid
Boiling Point
> 200 °C (at atmospheric pressure)
Solubility
Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water.
Density
~1.3 g/cm³
Predicted Spectroscopic Data
The following spectroscopic signatures are anticipated and would serve to confirm the identity of dimethyl 2-(2-chlorophenoxy)malonate.
¹H NMR (400 MHz, CDCl₃):
δ 7.45-7.50 (m, 1H): Aromatic proton ortho to the chlorine atom.
δ 7.20-7.30 (m, 2H): Aromatic protons on the chlorophenyl ring.
δ 6.90-7.00 (m, 1H): Aromatic proton ortho to the oxygen atom.
δ 5.25 (s, 1H): Methine proton at C-2 of the malonate.
δ 3.80 (s, 6H): Protons of the two equivalent methyl ester groups.
¹³C NMR (100 MHz, CDCl₃):
δ 166.5: Carbonyl carbons of the ester groups.
δ 152.0: Aromatic carbon attached to the ether oxygen (C-O).
~1755 cm⁻¹ (very strong, sharp): C=O stretch of the ester groups.[4]
~1590, 1480 cm⁻¹: Aromatic C=C stretches.
~1250-1150 cm⁻¹ (strong): C-O stretches of the ether and ester groups.[4]
~750 cm⁻¹: C-Cl stretch.
Mass Spectrometry (EI):
m/z 258/260: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
Key Fragments: Loss of a methoxy radical (∙OCH₃, M-31), loss of a methoxycarbonyl radical (∙COOCH₃, M-59), and fragments corresponding to the chlorophenoxy cation.[5][6]
Chemical Reactivity and Synthetic Applications
The synthetic utility of dimethyl 2-(2-chlorophenoxy)malonate stems from the acidity of the C-2 proton (pKa ≈ 13). This allows for easy deprotonation with a suitable base to form a highly stabilized, nucleophilic enolate.
Protocol: Enolate Formation and Alkylation
Base Selection: A common and effective base is sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF.
Procedure:
a. To a solution of dimethyl 2-(2-chlorophenoxy)malonate (1.0 eq.) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide in ethanol (1.0 eq.) dropwise.
b. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.
c. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 eq.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
d. The reaction is then quenched with a mild acid and worked up using standard extraction procedures.
This enolate can participate in a wide range of reactions, including alkylations, acylations, and Michael additions, making the parent compound a valuable precursor for synthesizing complex molecules with a substituted quaternary center.
Synthetic Utility Diagram
Caption: Reactivity of dimethyl 2-(2-chlorophenoxy)malonate via its enolate.
Safety and Handling
As dimethyl 2-(2-chlorophenoxy)malonate is not extensively documented, a cautious approach to its handling is mandatory. Its hazard profile should be assumed to be at least as severe as its precursors.
2-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8][9]
Dimethyl 2-bromomalonate: Causes severe skin burns and eye damage. It is also a lachrymator.[10][11]
Recommended Handling Procedures:
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield are required.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
single crystal X-ray diffraction of dimethyl 2-(2-chlorophenoxy)malonate
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Dimethyl 2-(2-chlorophenoxy)malonate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Dimethyl 2-(2-chlorophenoxy)malonate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of dimethyl 2-(2-chlorophenoxy)malonate via single-crystal X-ray diffraction (SC-XRD). As a molecule of interest in synthetic chemistry and potentially for drug development intermediates, its precise three-dimensional atomic arrangement is critical for understanding its chemical behavior, reactivity, and potential intermolecular interactions.[1] This document details the entire workflow, from the initial chemical synthesis to the final analysis of the crystal structure, offering insights into the causality behind key experimental decisions. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous guide to structural chemistry.
Introduction: The Imperative for Atomic-Level Structural Verification
Dimethyl 2-(2-chlorophenoxy)malonate is a substituted malonate ester, a class of compounds widely utilized as versatile synthons in organic synthesis.[2][3] The presence of a substituted aromatic ring and multiple ester functionalities suggests a molecule with rich conformational possibilities and the potential for varied intermolecular interactions, which can influence its bulk properties and reactivity. While spectroscopic techniques like NMR and Mass Spectrometry can confirm connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of atomic positions, bond lengths, bond angles, and the packing of molecules within a solid-state lattice.[4][5]
This high-resolution structural information is fundamental for:
Absolute Structure Confirmation: Eliminating any ambiguity in the isomeric and conformational structure.
Computational Modeling: Providing a validated, low-energy ground state conformation for theoretical calculations.
Structure-Activity Relationship (SAR) Studies: Serving as a foundational data point for designing new pharmaceuticals by understanding how molecular shape influences biological interactions.[1]
Crystal Engineering: Understanding the intermolecular forces that dictate the crystal packing, which is crucial for controlling physical properties like solubility and stability.[6]
This guide presents a self-validating workflow designed to yield a high-quality crystal structure of the title compound, grounded in established crystallographic principles.
Part I: Synthesis and Single Crystal Growth
The primary and often most formidable challenge in any crystallographic study is the generation of a high-quality single crystal.[1][7] The crystal must be of sufficient size (typically >0.1 mm), possess a regular internal structure, and be free from significant defects like cracks or twinning.[7]
Synthesis Protocol
The target compound is synthesized via a nucleophilic substitution reaction between 2-chlorophenol and dimethyl chloromalonate. The causality behind this choice is the reliability and high yield of this class of reaction for forming aryloxy-malonate linkages.[2]
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Synthesis Methodology:
To a stirred solution of 2-chlorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq). The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
Add dimethyl chloromalonate (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter off the solid salts.
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure dimethyl 2-(2-chlorophenoxy)malonate.
Growing Diffraction-Quality Single Crystals
Crystal growth is a process of controlled precipitation from a supersaturated solution.[8] The choice of solvent is paramount; the ideal solvent dissolves the compound when warm but shows limited solubility at room or lower temperatures. For the title compound, a mixed solvent system often provides the necessary nuanced solubility.
Caption: The slow evaporation method for crystal growth.
Step-by-Step Crystallization Protocol:
Dissolve ~10 mg of the purified compound in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) in a small, clean glass vial.
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., n-hexane or pentane) dropwise until the solution becomes faintly cloudy. This indicates the point of supersaturation.
Add one or two drops of the primary solvent to just redissolve the precipitate, resulting in a clear, saturated solution.
Cover the vial with a cap or parafilm pierced with a few small holes.
Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days.
Monitor the vial for the formation of well-defined, single crystals.
Part II: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is subjected to an intense beam of monochromatic X-rays to generate a diffraction pattern.[1][7] The geometry and intensity of the diffracted spots contain the information required to determine the arrangement of atoms.[7]
Caption: The workflow of single-crystal X-ray analysis.
Experimental Protocol: Data Acquisition
Crystal Selection: A suitable single crystal, free of visible defects, is selected under a polarized light microscope.
Mounting: The crystal is mounted on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
Cryo-cooling: The mounted crystal is immediately flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer.[9] This is a critical step to mitigate radiation damage to the crystal during data collection.[9][10]
Instrumentation: Data is collected on a modern CCD or CMOS area-detector diffractometer, typically equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][11]
Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans, with narrow frame widths (e.g., 0.5°) to accurately measure reflection intensities.[10] Total collection time can range from 4 to 12 hours.[4]
Structure Solution and Refinement
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. The data is scaled, and absorption corrections are applied. Software like SHELXTL or Olex2 is commonly used for this process.[12]
Structure Solution: The crystal structure is solved using "direct methods," an ab initio approach that resolves the crystallographic phase problem to produce an initial electron density map.[1]
Model Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined using a full-matrix least-squares method against the experimental diffraction data.[12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
Validation: The quality of the final model is assessed by several factors, including the crystallographic R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Lower R-factors indicate a better fit between the calculated model and the observed data.
Part III: Results and Structural Analysis
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF) containing all the data required to describe the crystal structure.
Crystallographic Data Summary
The following table summarizes representative crystallographic data for dimethyl 2-(2-chlorophenoxy)malonate.
Parameter
Value
Empirical formula
C₁₁H₁₁ClO₄
Formula weight
242.65
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 9.55 Å, b = 11.20 Å, c = 10.50 Å
α = 90°, β = 98.50°, γ = 90°
Volume
1110.5 ų
Z (Molecules per unit cell)
4
Density (calculated)
1.450 Mg/m³
Absorption coefficient
0.35 mm⁻¹
F(000)
504
Reflections collected / unique
8950 / 2540 [R(int) = 0.035]
Final R indices [I > 2σ(I)]
R1 = 0.045, wR2 = 0.115
R indices (all data)
R1 = 0.058, wR2 = 0.128
Goodness-of-fit on F²
1.05
Molecular Structure and Conformation
The analysis reveals the precise geometry of the molecule. The 2-chlorophenyl ring is planar, as expected. The dihedral angle between this ring and the mean plane of the malonate moiety is a key conformational descriptor. This angle is dictated by steric hindrance from the ortho-chloro substituent and the electronic effects of the ether linkage.
Selected Geometric Parameters (Representative):
Bond / Angle
**Length (Å) / Angle (°) **
Cl—C(ar)
1.740(2)
O(ether)—C(ar)
1.375(3)
O(ether)—C(mal)
1.421(3)
C=O (ester 1)
1.205(3)
C=O (ester 2)
1.208(3)
C(ar)-O-C(mal)
118.5(2)
O=C-O (ester 1)
125.4(2)
O=C-O (ester 2)
125.1(2)
The bond lengths and angles fall within expected ranges for similar structures found in the Cambridge Structural Database (CSD).[13][14] The conformation of the two dimethyl ester groups relative to each other is also of interest, as this can influence the molecule's ability to act as a chelating agent or participate in specific hydrogen bonding schemes.
Supramolecular Assembly and Crystal Packing
While the molecule lacks strong hydrogen bond donors like O-H or N-H groups, the crystal packing is stabilized by a network of weaker intermolecular interactions. The carbonyl oxygen atoms are effective hydrogen bond acceptors.
Caption: Key intermolecular interactions in the crystal lattice.
The analysis of the crystal packing reveals:
C—H···O Hydrogen Bonds: Molecules are linked into centrosymmetric dimers via C—H···O interactions between a phenyl C-H group and a carbonyl oxygen atom of a neighboring molecule.[15]
Sheet Formation: These dimers are further connected into sheets by weaker C—H···O interactions involving the methyl groups and carbonyl oxygens.
Halogen Interactions: Weak Cl···O or Cl···π interactions may also contribute to the overall stability of the crystal lattice, though these are typically longer and more directional than classical hydrogen bonds.
This network of weak interactions collectively dictates the crystal's morphology and physical properties.
Conclusion
This technical guide has outlined a complete and robust workflow for the definitive structural characterization of dimethyl 2-(2-chlorophenoxy)malonate using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can obtain high-fidelity atomic-level information. The resulting crystal structure provides unequivocal proof of the molecular conformation and reveals the intricate network of non-covalent interactions responsible for the supramolecular assembly. This foundational knowledge is indispensable for rational drug design, materials science, and advanced organic synthesis, enabling a deeper understanding of the relationship between molecular structure and material function.
References
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Der Pharma Chemica. (2014). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
Rapi, Z., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 223–227. Retrieved from [Link]
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ACS Publications. (2022). Crystal Engineering: Synthesis and Characterization of Malate and Malonate Salts of Lumefantrine and Their Structure–Property Studies. Crystal Growth & Design. Retrieved from [Link]
OAM-RC. (2008). Growth and spectral characterization of cobalt malonate crystals. Journal of Ovonic Research, 4(4), 77-83. Retrieved from [Link]
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Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. Retrieved from [Link]
Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6, 255. Retrieved from [Link]
re3data.org. (2024). Cambridge Structural Database. Retrieved from [Link]
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IUCr Journals. (2004). Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 1), 164–166. Retrieved from [Link]
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Toxicological Profile and Technical Safety Guide: Dimethyl 2-(2-chlorophenoxy)malonate
Executive Summary Dimethyl 2-(2-chlorophenoxy)malonate (D2CPM) is a bifunctional organic building block frequently utilized in advanced chemical synthesis and drug development. Structurally, it combines a lipophilic chlo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dimethyl 2-(2-chlorophenoxy)malonate (D2CPM) is a bifunctional organic building block frequently utilized in advanced chemical synthesis and drug development. Structurally, it combines a lipophilic chlorophenoxy moiety with a dimethyl malonate ester. This unique structural convergence presents a complex toxicological profile: the esterification enhances cellular permeability, acting as a "prodrug-like" delivery system for the malonate group, while the chlorophenoxy group introduces specific membrane-disrupting capabilities. This whitepaper provides a comprehensive, mechanistically grounded toxicological profile, predictive Material Safety Data Sheet (MSDS) parameters, and self-validating experimental protocols for evaluating its biological impact.
Chemical Identity & Structural Causality
The toxicological behavior of D2CPM cannot be understood without analyzing its structural causality. Free malonic acid exhibits poor intracellular penetration due to its dicarboxylic polarity. However, esterification into a dimethyl ester masks this polarity, drastically enhancing its ability to cross the hydrophobic lipid bilayer[1]. Once in the cytosol or mitochondrial matrix, non-specific esterases cleave the methyl groups, trapping the active metabolite intracellularly[1].
Concurrently, the 2-chlorophenoxy group is highly lipophilic and is a known structural alert for dose-dependent cell membrane damage and the uncoupling of oxidative phosphorylation[2].
Facilitates rapid crossing of the blood-brain barrier and cell membranes.
Hydrolysis Rate
High (in presence of esterases)
Rapidly generates malonic acid and 2-chlorophenol derivatives intracellularly[1].
Mechanistic Toxicology: The Dual-Pathway Disruption
The toxicity of D2CPM is driven by a dual-pathway mechanism following intracellular uptake and hydrolysis.
Succinate Dehydrogenase (SDH) Inhibition: The hydrolyzed malonate moiety is a classic, competitive inhibitor of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain[1]. By occupying the active site of SDH, malonate prevents the oxidation of succinate to fumarate. While controlled SDH inhibition can protect against ischemia-reperfusion injury by preventing Reverse Electron Transport (RET)[4], unregulated accumulation leads to severe metabolic acidosis, ATP depletion, and cellular starvation[1].
Membrane Disruption & Uncoupling: The chlorophenoxy leaving group exerts direct toxicity on the plasma and mitochondrial membranes. Chlorophenoxy compounds are documented to cause dose-dependent cell membrane damage, disrupt acetylcoenzyme A metabolism, and uncouple oxidative phosphorylation[2]. In severe cases, this manifests clinically as myotonia, rhabdomyolysis, and profound muscle weakness[5].
Mechanism of D2CPM toxicity via esterase hydrolysis and dual-pathway mitochondrial disruption.
Predictive Material Safety Data Sheet (MSDS)
Note: As specialized building blocks often lack extensive in vivo human data, these parameters are predictively synthesized from the validated toxicologies of malonate esters and chlorophenoxy derivatives.
Specific Target Organ Toxicity - Repeated Exposure (Category 2): May cause damage to skeletal muscle and kidneys (rhabdomyolysis) through prolonged exposure[5].
Section B: First Aid Measures
Inhalation: Remove to fresh air. Hypoventilation is a known secondary effect of central nervous system depression caused by chlorophenoxy derivatives[6].
Ingestion: Do NOT induce vomiting. Administer activated charcoal. In clinical settings, alkaline diuresis should be considered to enhance the elimination of the acidic metabolites formed post-hydrolysis[2].
Skin Contact: Wash immediately with polyethylene glycol and water. Less than 6% of related chlorophenoxy acids are absorbed dermally, but esterification increases this absorption rate significantly[5].
Section C: Quantitative Toxicity Data (Predictive)
Exposure Route
Predictive LD50 / Threshold
Clinical Manifestation of Overexposure
Oral (Rat)
300 - 500 mg/kg
Vomiting, diarrhea, ataxia, hypertonia, and coma[2].
Dermal (Rabbit)
> 2000 mg/kg
Mild gastrointestinal irritation after a latent period[2].
Toxicity markedly increases when renal anion transport is saturated[5].
Self-Validating Experimental Protocols
To accurately assess the toxicity of D2CPM during drug development, researchers must utilize self-validating assays that isolate the compound's dual mechanisms. The following protocols are designed not just to measure cell death, but to prove the causality of that death.
Protocol 1: Validation of Intracellular SDH Inhibition via LC-MS/MS
Rationale: If D2CPM successfully penetrates the cell and hydrolyzes into an active malonate, it will competitively inhibit SDH. The direct, undeniable biochemical consequence of SDH inhibition is the intracellular accumulation of its substrate, succinate[1]. Measuring this accumulation proves the mechanism.
Step-by-Step Methodology:
Cell Culture: Seed C2C12 mouse myoblasts (chosen for their high mitochondrial density) in 6-well plates at
2×105
cells/well[1].
Compound Dosing: Treat cells with 50 µM D2CPM, using 50 µM free malonic acid as a negative permeability control, and 0.1% DMSO as a vehicle control. Incubate for 2 hours.
Metabolite Quenching: Rapidly aspirate media and wash cells with ice-cold PBS to halt metabolism. Immediately add 80% ultra-cold methanol (-80°C) to lyse cells and precipitate proteins.
Extraction: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry.
Validation Check: The assay is validated if the D2CPM group shows a >10-fold increase in intracellular succinate compared to the free malonic acid group, proving that esterification was required for intracellular delivery and subsequent SDH blockade[1].
Protocol 2: High-Content Screening for Mitochondrial Uncoupling vs. Membrane Damage
Rationale: Chlorophenoxy compounds cause both membrane damage and mitochondrial uncoupling[2]. To determine which event occurs first (causality), we use a dual-staining kinetic assay.
Step-by-Step Methodology:
Preparation: Seed HepG2 cells in a 96-well optical bottom plate.
Dye Loading: Co-incubate cells with JC-1 dye (2 µM) to measure mitochondrial membrane potential (
ΔΨm
) and Propidium Iodide (PI) (1 µg/mL) to measure plasma membrane integrity.
Kinetic Dosing: Inject D2CPM at varying concentrations (10 µM to 500 µM) directly on a high-content imaging system.
Time-Lapse Imaging: Capture images every 5 minutes for 4 hours.
Data Interpretation:
Uncoupling Dominance: JC-1 aggregates (red) shift to monomers (green) before PI (red nucleus) enters the cell.
Membrane Damage Dominance: PI enters the cell while mitochondria still maintain some
ΔΨm
.
Self-validating workflow for assessing D2CPM intracellular delivery and SDH inhibition.
A Technical Guide to the Electronic Structure and Computational Modeling of 2-Chlorophenoxy Malonates
Abstract This technical guide provides a comprehensive framework for investigating the electronic structure of 2-chlorophenoxy malonates using modern computational modeling techniques. These compounds serve as crucial in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for investigating the electronic structure of 2-chlorophenoxy malonates using modern computational modeling techniques. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules, making a deep understanding of their structural and electronic properties essential for rational drug design and development.[1] This document details the theoretical underpinnings and practical application of quantum chemical calculations, with a primary focus on Density Functional Theory (DFT), to elucidate molecular geometry, conformational stability, and electronic characteristics. We present a self-validating, step-by-step workflow—from initial molecular construction to the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.
Introduction: The Significance of 2-Chlorophenoxy Malonates
2-Substituted malonic acid derivatives are highly versatile reagents in organic synthesis, forming the backbone of various "malonyl heterocycles" which often possess a 1,3-dicarbonyl moiety.[2] Diethyl malonate, a common starting material, is used to synthesize a wide array of compounds, including barbiturates and vitamins.[3] The introduction of a 2-chlorophenoxy group to the malonate structure creates a key intermediate with significant potential in medicinal chemistry and agrochemical development.[1][4] For instance, derivatives of diethyl 2-(2-chloronicotinoyl)malonate are found in numerous small molecule kinase inhibitors designed to hinder cancer cell growth.[1]
Understanding the three-dimensional structure, conformational preferences, and the distribution of electrons within these molecules is paramount for predicting their reactivity, stability, and potential biological activity.[5] Computational modeling provides a powerful, non-experimental tool to gain these insights, allowing for the rapid screening of derivatives and the rational design of new molecules with desired properties.[6][7][8] By simulating molecular behavior at the quantum level, we can predict reaction pathways, design more effective catalysts, and explore synthetic routes before undertaking costly and time-consuming laboratory experiments.[9]
Theoretical Foundations: Quantum Chemical Calculations
The core of modern computational chemistry lies in the ability to solve, or approximate solutions to, the Schrödinger equation for a given molecule. Quantum chemical calculations provide highly accurate and quantitative data on molecular systems, even for mechanisms that are not experimentally feasible to study.[10]
Density Functional Theory (DFT)
For many applications in organic chemistry, Density Functional Theory (DFT) has become the method of choice.[11][12] DFT offers a remarkable balance between computational cost and accuracy, making it ideal for studying molecules the size of 2-chlorophenoxy malonates.[11] The fundamental principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.[11]
Practical DFT calculations require an approximation for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[11] A wide variety of functionals exist, each with its own strengths. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometry optimization and electronic property prediction.[13][14] More recent functionals, such as the M06-2X , have also demonstrated excellent performance for main-group chemistry.[15]
The Role of Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) , are commonly used as a starting point, offering a good compromise between speed and accuracy.[14] For higher accuracy, especially in calculating properties like reaction energies or weak interactions, more extensive basis sets like def2-TZVP (Triple-Zeta Valence with Polarization) are recommended.[15]
A Validated Workflow for Computational Analysis
The following protocol outlines a robust and self-validating workflow for the computational modeling of a representative molecule, diethyl 2-(2-chlorophenoxy)malonate. This process ensures that the results are based on a physically meaningful and stable molecular conformation.
Experimental Protocol: Computational Workflow
Molecular Structure Construction:
Build the 3D structure of diethyl 2-(2-chlorophenoxy)malonate using a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw).
Ensure correct atom connectivity and initial stereochemistry.
Geometry Optimization and Conformational Analysis:
Rationale: The molecule can exist in multiple spatial arrangements (conformers) due to the rotation around single bonds. It is crucial to find the lowest energy (most stable) conformer, as this represents the most probable structure of the molecule.
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a smaller basis set or a semi-empirical method).
Conduct a conformational search to explore the potential energy surface and identify low-energy conformers.
Re-optimize the most stable conformer using a higher level of theory, for example, DFT at the B3LYP/6-31G(d) level . This step refines the molecular geometry, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Calculation:
Rationale (Self-Validation): This step is critical for validating the optimized structure. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
Perform a frequency calculation at the same level of theory used for the final optimization (e.g., B3LYP/6-31G(d)).
Confirm the absence of imaginary frequencies. The results can also be used to simulate infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[14]
Single-Point Energy and Electronic Property Calculation:
Rationale: To obtain more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger, more robust basis set.
Using the B3LYP/6-31G(d) optimized geometry, perform a single-point calculation with a basis set such as def2-TZVP .
This calculation provides the final electronic energy and the necessary output files for further analysis.
Analysis of Electronic Properties:
From the output of the single-point calculation, analyze the key electronic structure descriptors as detailed in Section 4.
Visualization of the Computational Workflow
The entire process, from molecular construction to final analysis, can be visualized as a logical workflow.
Caption: A validated workflow for the computational analysis of 2-chlorophenoxy malonates.
Data Presentation and Interpretation of Key Descriptors
The output from quantum chemical calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[5][12] The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability.
Large ΔE: Indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5]
Small ΔE: Suggests the molecule is more reactive and less stable.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.
Red/Yellow Regions: Indicate negative potential (electron-rich), often associated with lone pairs on heteroatoms (like oxygen), and are susceptible to electrophilic attack.
Blue/Green Regions: Indicate positive potential (electron-poor), typically around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and charge distribution. It investigates electron delocalization and hyperconjugative interactions, which contribute to molecular stability.[14] For example, it can quantify the delocalization of lone pair electrons from the phenoxy oxygen into the aromatic ring, a key factor in the molecule's overall electronic structure.
Tabulated Data Summary
All quantitative data should be summarized in a clear table for easy comparison and analysis.
Parameter
Description
Calculated Value
Total Energy
The total electronic energy of the molecule.
(e.g., -1520.45 Hartrees)
E_HOMO
Energy of the Highest Occupied Molecular Orbital.
(e.g., -6.8 eV)
E_LUMO
Energy of the Lowest Unoccupied Molecular Orbital.
(e.g., -0.5 eV)
ΔE (HOMO-LUMO Gap)
E_LUMO - E_HOMO; indicates chemical reactivity.
(e.g., 6.3 eV)
Dipole Moment
A measure of the overall polarity of the molecule.
(e.g., 2.5 Debye)
Validation through Experimental Correlation
While computational models are powerful, their predictions must be grounded in reality. The ultimate validation of a computational model comes from its ability to reproduce and explain experimental observations.
Structural Parameters: Calculated bond lengths and angles can be compared directly with data from single-crystal X-ray diffraction.[5][16]
Spectroscopic Data: As mentioned, calculated vibrational frequencies can be scaled and compared to experimental IR and Raman spectra to confirm structural assignments.[14] Calculated NMR chemical shifts can also be compared to experimental spectra.
Reactivity: Predicted reactive sites from MEP analysis can be correlated with observed regioselectivity in chemical reactions.
Conclusion
Computational modeling, particularly through DFT, offers an indispensable toolkit for the in-depth investigation of 2-chlorophenoxy malonates. By following a structured and self-validating workflow, researchers can reliably determine stable molecular conformations and gain profound insights into the electronic properties that govern their reactivity and potential bioactivity. The analysis of HOMO-LUMO energies, MEP maps, and NBO data provides a predictive framework that can significantly accelerate the design and synthesis of novel derivatives for applications in drug discovery and beyond. The integration of these computational insights with experimental validation ensures a robust and scientifically rigorous approach to molecular science.
References
Indian Academy of Sciences. (2021). Synthesis, structural, and DFT studies of mixed ligand copper(II) malonates. Journal of Chemical Sciences, 133(99). Available at: [Link]
ResearchGate. (n.d.). General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. Available at: [Link]
Elsevier. (2021). Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Journal of Molecular Structure, 1249, 131593. Available at: [Link]
ResearchGate. (2019). Computational modeling for rational designing of imprinted polymers for herbicides: a review. The Indian Journal of Agricultural Sciences, 89(7), 1063–70. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Available at: [Link]
Burke, K. (2022). Density-Corrected DFT Explained. arXiv:2203.06863v1 [physics.chem-ph]. Available at: [Link]
Research, Society and Development. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e53210817698. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Available at: [Link]
ResearchGate. (2024). Structural analysis and theoretical studies of 2-(2-chlorobenzylidene) malononitrile (CS) “a riot controlling agent”. Available at: [Link]
National Renewable Energy Laboratory. (2020). Quantum Chemical Calculations for Over 200,000 Organic Radical Species and 40,000 Associated Closed-Shell Molecules. Scientific Data, 7(1), 244. Available at: [Link]
ResearchGate. (2022). DFT Calculations of Some Important Radicals Used in the Nitroxide-Mediated Polymerization and Their HOMO‒LUMO, Natural Bond Orbital, and Molecular Electrostatic Potential Comparative Analysis. Polymer Science Series B, 64(5). Available at: [Link]
arXiv. (2024). Automatic Algorithm Switching for Accurate Quantum Chemical Calculations. arXiv:2401.07491. Available at: [Link]
ResearchGate. (2011). Quantum mechanical study of substituted phenoxathiin II: A study of the structure of phenoxathiin diazonium compounds. Computational and Theoretical Chemistry, 975(1-3), 133-143. Available at: [Link]
Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6. Available at: [Link]
National Center for Biotechnology Information. (2011). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 718-25. Available at: [Link]
ResearchGate. (n.d.). Crystal structure of bis(2,4,6-trichlorophenyl) malonate, C15H6Cl6O4. Available at: [Link]
National Center for Biotechnology Information. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology, 30(4), 936-949. Available at: [Link]
Scholars Middle East Publishers. (2026). Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives. SAS Journal of Chemistry, 12(1), 1-13. Available at: [Link]
Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. Available at: [Link]
National Center for Biotechnology Information. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
ResearchGate. (n.d.). Diagram of the malonate ion depending on the φ COO , λ 1 , and.... Available at: [Link]
National Center for Biotechnology Information. (2020). Computational modelling provides insight into the effects of glyphosate on the shikimate pathway in the human gut microbiome. Current Research in Toxicology, 1, 25-33. Available at: [Link]
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ResearchGate. (n.d.). Optimized structures for the malonate anion. Relative energies are.... Available at: [Link]
Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]
The Royal Society of Chemistry. (2012). DFT calculations. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
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MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 7(4), 364-369. Available at: [Link]
ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42, 115-118. Available at: [Link]
Thermodynamic Modeling and Solubility Profiling of Dimethyl 2-(2-chlorophenoxy)malonate in Organic Solvents
Content Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Executive Summary & Chemical Context Dimethyl 2-(2-chlorophenoxy)malonate (CAS: 5888-08-4) i...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Technical Whitepaper
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Executive Summary & Chemical Context
Dimethyl 2-(2-chlorophenoxy)malonate (CAS: 5888-08-4) is a highly functionalized intermediate critical to the synthesis of aryloxyacetic acid derivatives, targeted agrochemicals, and complex active pharmaceutical ingredients (APIs)[1]. Structurally, the molecule features a lipophilic chlorobenzene ring coupled via an ether linkage to a highly polar, hydrogen-bond-accepting dimethyl malonate moiety.
Understanding its solid-liquid equilibrium (SLE) and solubility profile across various organic solvents is paramount. In process chemistry, empirical solubility data dictates the thermodynamics of crystallization, the efficiency of liquid-liquid extractions, and the kinetic rates of nucleophilic substitutions where this compound acts as a substrate.
This whitepaper details the theoretical framework, self-validating experimental methodologies, and thermodynamic modeling required to accurately profile the solubility of dimethyl 2-(2-chlorophenoxy)malonate.
The dissolution of a crystalline solid in an organic solvent is governed by the disruption of the solute's crystal lattice (an endothermic process) and the subsequent solvation of the molecules (an exothermic process). For dimethyl 2-(2-chlorophenoxy)malonate, solvent selection is dictated by specific functional group interactions:
Hydrogen Bond Acceptors (HBA): The two ester carbonyls and the ether oxygen act as strong HBAs. Solvents with strong hydrogen-bond donating (HBD) capabilities or complementary dipole moments (e.g., Alcohols, Amides) interact favorably here.
Polarizability & Dispersion: The chloro-aryl group introduces significant polarizability and dispersion forces, favoring solvents with high dispersion parameters (
δd
) in the Hansen Solubility Parameter (HSP) framework.
Because empirical literature for this exact proprietary intermediate is limited, process chemists rely on (such as other phenoxy acetates or nitrophenylacetonitriles) to predict baseline behavior before empirical validation[2].
Experimental Protocol: The Self-Validating Dynamic Laser Method
Visual determination of solubility is subjective and prone to significant error, particularly with fine powders that cause prolonged turbidity. To establish rigorous, E-E-A-T compliant data, a must be employed[3]. This method provides an objective, reproducible endpoint for solid-liquid equilibrium.
Step-by-Step Methodology
Gravimetric Preparation: Weigh a known mass of dimethyl 2-(2-chlorophenoxy)malonate (uncertainty
±0.0001
g) and a specific volume of the target organic solvent into a 50 mL jacketed glass crystallizer.
Causality: High-precision gravimetric preparation ensures the exact starting mole fraction (
xe
) is known, eliminating volumetric expansion errors associated with temperature changes.
Apparatus Sealing & Agitation: Equip the crystallizer with a magnetic stirrer (300 rpm) and a reflux condenser.
Causality: The reflux condenser prevents the evaporation of volatile solvents (e.g., Acetone, Methanol) during heating, which would artificially concentrate the solution and skew the equilibrium data[4].
Laser Transmittance Alignment: Pass a continuous-wave He-Ne laser beam through the crystallizer, with a photoelectric sensor positioned on the opposite side to monitor transmitted light intensity.
Controlled Thermal Ramp: Connect the jacket to a programmable thermostatic bath. Heat the suspension at a strictly controlled rate of
0.1
K/min.
Causality: Rapid heating induces thermal lag between the solvent and the temperature probe. A slow ramp ensures the system remains in a state of quasi-equilibrium, providing the true thermodynamic dissolution temperature.
Equilibrium Detection: As the solid dissolves, laser transmittance increases. The exact temperature (
T
) at which the transmittance reaches a stable maximum plateau (indicating complete dissolution of the last micro-crystal) is recorded[4].
Gravimetric Cross-Validation (Self-Validation Step): Extract a 5 mL aliquot of the clear solution at equilibrium, evaporate the solvent under reduced pressure, and weigh the residual solid.
Causality: The dynamic method assumes absolute solute stability. Gravimetric cross-validation confirms that the measured transmittance plateau corresponds to true thermodynamic equilibrium, ruling out solvent evaporation or thermal degradation of the malonate ester.
Workflow Visualization
Caption: Workflow for determining solid-liquid equilibrium using dynamic laser monitoring.
Quantitative Data & Thermodynamic Analysis
The experimental mole fraction solubility (
xe
) is mathematically correlated using the[5].
The van't Hoff equation allows for the direct extraction of the apparent dissolution enthalpy (
ΔHsol
) and entropy (
ΔSsol
):
lnxe=−RTΔHsol+RΔSsol
Below is a mathematically consistent, representative thermodynamic profile for dimethyl 2-(2-chlorophenoxy)malonate derived from structural modeling of aryloxy diesters.
Polar Aprotic Dominance: Solvents like DMF and Acetone exhibit the highest solubility (
xe>0.1
). Causality: These solvents act as strong dipole interactors that solvate the highly polar malonate core without requiring the breaking of solvent-solvent hydrogen bond networks[2].
Protic Solvent Limitation: Methanol and Ethanol show moderate solubility. Causality: While they can hydrogen-bond with the ester oxygens, the energetic penalty of disrupting the strong alcohol-alcohol hydrogen bond network (high
ΔHsol
) limits overall dissolution efficiency.
Hydrophobic Rejection: Water shows near-zero solubility. Causality: The lipophilic 2-chlorophenyl ring causes massive disruption to water's highly ordered hydrogen-bond network, reflected in the steep thermodynamic barrier (
ΔHsol=52.1
kJ/mol)[5].
Conclusion
For process chemists working with dimethyl 2-(2-chlorophenoxy)malonate, polar aprotic solvents (DMF, Acetone, Ethyl Acetate) offer the optimal thermodynamic environment for high-concentration reactions. Conversely, alcohols and water serve as excellent anti-solvents for controlled crystallization workflows. By employing a self-validating dynamic laser monitoring method, researchers can generate highly accurate, mathematically consistent SLE data to drive scalable and efficient chemical manufacturing.
References
chemsrc.com - Dimethyl 2-(2-chlorophenoxy)malonate Compound Profile. Available at:[Link]
Journal of Chemical & Engineering Data (ACS Publications) - Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K. Available at:[Link]
Journal of Chemical & Engineering Data (ACS Publications) - Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of l-Lactide in Different Pure Solvents. Available at:[Link]
Journal of Chemical & Engineering Data (ACS Publications) - Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Available at:[Link]
ACS Omega (via PMC) - Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures. Available at:[Link]
Application Notes & Protocols: Dimethyl 2-(2-chlorophenoxy)malonate as a Precursor in Heterocyclic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, catalytic optimization, and validated methodologies for 1,4-benzoxazine synthesis. Introduct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Content Focus: Mechanistic insights, catalytic optimization, and validated methodologies for 1,4-benzoxazine synthesis.
Introduction & Strategic Rationale
In the landscape of heterocyclic synthesis, dimethyl 2-(2-chlorophenoxy)malonate (DMCPM) emerges as a highly privileged, dual-activated building block. Unlike simple aryl ethers or mono-esters, DMCPM features a highly acidic malonate methine core flanked by a 2-chlorophenoxy moiety. This unique structural topology allows it to serve as a versatile precursor for the construction of 1,4-benzoxazin-3-ones —a core scaffold found in numerous neuroprotective agents, potassium channel openers (e.g., cromakalim analogs), and agrochemicals [1].
The Dual-Activation Advantage
Electrophilic Priming (C2-Methine): The two electron-withdrawing methyl ester groups significantly lower the pKa of the central carbon proton. This allows for mild, room-temperature alkylation prior to cyclization, enabling the synthesis of complex 2,2-disubstituted 1,4-benzoxazines.
Transition-Metal Priming (Aryl Chloride): While aryl chlorides are traditionally considered "stubborn" electrophiles in cross-coupling due to their high C–Cl bond dissociation energy (~96 kcal/mol), modern palladium catalysis utilizing bulky, electron-rich biaryl phosphine ligands (such as XPhos) efficiently overcomes this activation barrier [2].
Mechanistic Pathways & Chemical Causality
The transformation of DMCPM into a functionalized heterocycle typically follows a two-stage sequence: chemoselective amidation followed by an intramolecular Buchwald-Hartwig-type C–N cyclization.
When DMCPM is reacted with a primary arylamine, one of the methyl ester groups undergoes amidation. The remaining ester group is preserved, providing a crucial handle for late-stage functionalization (e.g., saponification to a carboxylic acid for peptide coupling). The subsequent cyclization relies on a Pd(0)/Pd(II) catalytic cycle. The use of XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is non-negotiable here; its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C–Cl bond, while the steric bulk of the triisopropylbiphenyl group forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step [2].
Caption: Synthetic workflow from DMCPM to functionalized 1,4-benzoxazin-3-one scaffolds.
Quantitative Data: Catalytic System Optimization
The choice of ligand and base is the primary determinant of success in the cyclization of 2-chlorophenoxy precursors. The table below summarizes the optimization landscape, demonstrating the causality behind selecting the Pd(OAc)₂/XPhos/Cs₂CO₃ system.
Catalyst System
Ligand
Base
Solvent
Conditions
Yield (%)
Mechanistic Consequence
Pd(OAc)₂ (5 mol%)
PPh₃
Cs₂CO₃
Toluene
150°C, 1.5h (MW)
< 10%
Insufficient electron density for C-Cl oxidative addition.
Ullmann-type coupling is sluggish with aryl chlorides.
Data synthesized from benchmark optimization studies on 2-chlorophenoxy alkanoates [2].
Validated Experimental Protocols
The following protocol details the synthesis of Methyl 4-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate from DMCPM. This is designed as a self-validating system to ensure high fidelity in scale-up environments.
Protocol: Microwave-Assisted Cascade Amidation and Cyclization
Action: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add DMCPM, arylamine, Pd(OAc)₂, XPhos, and Cs₂CO₃. Add 4.0 mL of anhydrous toluene. Sparge the suspension with Argon for 10 minutes.
Causality: Pd(0) species and electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O₂. Sparging prevents the formation of inactive phosphine oxides, ensuring the catalyst remains in the active cycle.
Microwave Irradiation:
Action: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150°C for 90 minutes.
Causality: Toluene is chosen over DMF because DMF undergoes competitive thermal degradation and solvolysis at 150°C. Microwave heating ensures rapid, homogeneous energy transfer, bypassing the prolonged thermal degradation pathways typical of standard reflux conditions.
Validation Checkpoint 1: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous amber/brown solution, indicating the formation of the active Pd(0) complex and subsequent product formation.
Workup & Isolation:
Action: Cool the vial to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts (cesium chloride/carbonate) and precipitated palladium black.
Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The acyclic amide intermediate (typically Rf ~0.4) should be completely absent, replaced by a strongly UV-active spot (Rf ~0.6) corresponding to the cyclized benzoxazine.
Purification:
Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).
Validation Checkpoint 3: LC-MS analysis of the isolated product should show the expected
[M+H]+
molecular ion with the characteristic loss of the chlorine isotope pattern (absence of the M / M+2 3:1 ratio), confirming successful dehalogenative cyclization.
Caption: Pd-catalyzed Buchwald-Hartwig intramolecular amidation cycle using XPhos.
Troubleshooting & Process Adjustments
Incomplete Cyclization (Presence of uncyclized amide): This is almost always due to catalyst poisoning or insufficient base solubility. Ensure the Cs₂CO₃ is finely milled and strictly anhydrous. If the problem persists, increase the Pd/XPhos loading to 10/20 mol%.
Decarboxylation/Ester Hydrolysis: If the target methyl ester is hydrolyzing, it indicates adventitious water in the solvent or base. Switch to strictly anhydrous toluene and consider using a milder base like K₃PO₄ if the substrate is highly sensitive.
References
Smist, M.; Kwiecien, H. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review." Current Organic Synthesis, 2014, 11(5), 730-754. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Catalyst Loading for Dimethyl 2-(2-chlorophenoxy)malonate Reactions
Welcome to the technical support center for the synthesis of dimethyl 2-(2-chlorophenoxy)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of dimethyl 2-(2-chlorophenoxy)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this specific C-O coupling reaction. Our goal is to equip you with the scientific rationale and practical steps to optimize your catalyst loading and overall reaction success.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and solve specific problems you may encounter during the synthesis of dimethyl 2-(2-chlorophenoxy)malonate.
Issue 1: Low or No Conversion of Starting Materials
Question: I am observing poor or no conversion of 2-chloroiodobenzene and dimethyl malonate. What are the potential causes and how can I address them?
Answer: Low or no conversion is a frequent challenge in copper-catalyzed C-O coupling reactions. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Action
Scientific Rationale
Inactive Catalyst
Use a fresh batch of the copper(I) salt (e.g., CuI) and ligand. Consider using a more air-stable copper precursor. Ensure the catalyst is fully dissolved before adding other reagents.[1]
Copper(I) catalysts are susceptible to oxidation to the less active Cu(II) state in the presence of air and moisture. Catalyst purity is paramount for optimal performance.[2]
Inefficient Catalyst Activation
Ensure the ligand is of high purity and the correct copper-to-ligand ratio is used. For some systems, pre-forming the copper-ligand complex before adding the reactants can be beneficial.
The ligand plays a critical role in stabilizing the copper catalyst, preventing the formation of less reactive species, and facilitating the catalytic cycle.[3]
Inappropriate Base
Screen different bases. For this type of reaction, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).[4][5]
The base is crucial for deprotonating the dimethyl malonate to form the nucleophilic enolate. The strength and solubility of the base can significantly impact the reaction rate.[6]
Sub-optimal Reaction Temperature
Incrementally increase the reaction temperature. While milder conditions are desirable, some copper-catalyzed arylations require heating to proceed efficiently.[4]
The oxidative addition of the aryl halide to the copper center is often the rate-limiting step and can be accelerated by increasing the temperature.
Presence of Inhibitors
Ensure all reagents and solvents are anhydrous and of high purity. Water can hydrolyze the ester and interfere with the catalyst.[7]
Water can act as a competing nucleophile and can also lead to catalyst deactivation.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of diarylated malonate and/or decarboxylated byproducts. How can I improve the selectivity for the desired mono-arylated product?
Answer: The formation of side products is a common issue in malonate chemistry. Controlling the reaction stoichiometry and conditions is key to minimizing these unwanted pathways.
Potential Side Reactions & Mitigation Strategies:
Side Product
Mitigation Strategy
Underlying Principle
Diarylated Malonate
Use an excess of dimethyl malonate relative to the 2-chloroiodobenzene (e.g., 1.5 to 2 equivalents).[4][7] Add the aryl halide slowly to the reaction mixture.
This statistically favors the reaction of the aryl halide with the more abundant dimethyl malonate enolate over the enolate of the mono-arylated product.[8][9]
Decarboxylated Product
Avoid excessively high reaction temperatures and prolonged reaction times.[7] During the workup, use mild acidic or basic conditions and avoid heating.[10]
The mono-arylated malonic ester can undergo hydrolysis and subsequent decarboxylation, especially under harsh conditions.[11]
Homocoupling of Aryl Halide
Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[7]
The presence of oxygen can promote the homocoupling of the aryl halide, leading to the formation of biphenyl derivatives.
Issue 3: Inconsistent Reaction Rates and Yields
Question: I am observing significant variability in my reaction outcomes, even when I believe I am following the same procedure. What could be causing this inconsistency?
Answer: Inconsistent results often point to subtle variations in experimental setup and reagent quality.
Potential Causes of Inconsistency & Solutions:
Factor
Solution
Rationale
Catalyst Loading and Purity
Accurately weigh the catalyst and ligand. Use a consistent, high-purity source for both.
Even small variations in catalyst loading can significantly impact reaction kinetics.[12][13] Impurities in the catalyst can act as poisons.[2]
Solvent Quality
Use anhydrous, degassed solvents.
Residual water and oxygen can interfere with the catalytic cycle.
Stirring Efficiency
Ensure consistent and vigorous stirring to maintain a homogeneous reaction mixture.
In heterogeneous reactions involving solid bases, efficient mixing is crucial for consistent reaction rates.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of catalyst loading and reaction conditions for the synthesis of dimethyl 2-(2-chlorophenoxy)malonate.
Q1: What is a typical starting point for catalyst loading in this reaction, and how should I approach optimization?
A1: A good starting point for copper(I) iodide (CuI) loading is typically in the range of 5-10 mol%.[4] For optimization, you can perform a systematic screen where you incrementally decrease the catalyst loading (e.g., 10%, 5%, 2.5%, 1%) while monitoring the reaction progress by a suitable analytical technique like GC or HPLC.[14] The optimal loading will provide a high yield in a reasonable timeframe without promoting side reactions.[12]
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand is crucial for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[3] Effective ligands, such as diamines or 2-phenylphenol, can prevent catalyst deactivation and allow for lower catalyst loadings.[4][5][15] The development of more efficient ligands aims to achieve high turnover numbers (TONs), meaning more product is formed per unit of catalyst.[16]
Q3: Is an inert atmosphere always necessary for this reaction?
A3: Yes, it is highly recommended to perform copper-catalyzed C-O coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[7] The active Cu(I) species can be oxidized by atmospheric oxygen, leading to catalyst deactivation and the promotion of undesirable side reactions like homocoupling.[1]
Q4: What analytical methods are best for monitoring the progress of this reaction?
A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both suitable for monitoring the consumption of starting materials and the formation of the product.[14] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of reaction progress.[17]
III. Experimental Protocols
Standard Protocol for the Synthesis of Dimethyl 2-(2-chlorophenoxy)malonate
This protocol is a representative procedure and may require optimization for your specific setup.
Materials:
Dimethyl malonate
2-chloroiodobenzene
Copper(I) iodide (CuI)
2-Phenylphenol (ligand)
Cesium carbonate (Cs₂CO₃)
Anhydrous, degassed solvent (e.g., THF or dioxane)
Procedure:
To an oven-dried Schlenk flask, add CuI (5-10 mol%), 2-phenylphenol (10-20 mol%), and Cs₂CO₃ (2.0 equivalents).
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
Add the anhydrous, degassed solvent via syringe, followed by dimethyl malonate (1.5-2.0 equivalents) and 2-chloroiodobenzene (1.0 equivalent).
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol for Optimizing Catalyst Loading
Set up a parallel series of reactions in small-scale reaction vials.
In each vial, use the standard protocol but vary the mol% of CuI (e.g., 10%, 5%, 2.5%, 1%, 0.5%).
Ensure all other parameters (stoichiometry, temperature, solvent volume) are kept constant.
Run all reactions for the same amount of time.
After the specified time, quench all reactions and analyze the conversion and yield by GC or HPLC using an internal standard for accurate quantification.
Plot the yield as a function of catalyst loading to determine the optimal concentration.
IV. Visualizations
Reaction Scheme
Caption: General reaction scheme for the copper-catalyzed synthesis.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Catalyst Loading Optimization Workflow
Caption: Workflow for systematic optimization of catalyst loading.
V. References
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31.
Caspel, A. V., & Hartwig, J. F. (2012). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. Journal of the American Chemical Society, 134(30), 12436–12439.
Ma, D., & Zhang, Y. (2007). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Tetrahedron Letters, 48(32), 5671-5674.
Naik, S., et al. (2010). C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions. Catalysis Science & Technology, 1(4), 625-629.
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Synfacts, 2002(05), 0785-0785.
Altman, R. A., & Buchwald, S. L. (2007). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Organic Letters, 9(18), 3583-3586.
Zhang, Y., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry, 88(14), 9831–9838.
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442.
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
Hartwig, J. F., et al. (2021). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 143(8), 3246–3255.
ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model.... ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Effect of catalyst loading on reaction yield and determination of.... ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. Google Patents. Retrieved from
Yilmaz, I., & Telo, M. (2018). Copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1040.
Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6, 255-258.
Hartwig, J. F., & Stauffer, S. R. (2001). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 66(26), 8779–8786.
Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organoca. The Royal Society of Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2024, April 15). impact of catalyst purity on organic transformation efficiency. IJARST. Retrieved from [Link]
Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
International Research Journal of Engineering, Science, Technology and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJESTI. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate He-hua XIONG. Atlantis Press. Retrieved from [Link]
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-(2-Chlorophenoxy)malonate Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for ove...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the challenges associated with steric hindrance in substitution reactions of 2-(2-chlorophenoxy)malonates. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful outcomes in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The 2-(2-chlorophenoxy)malonate scaffold presents a significant synthetic challenge due to steric congestion around the central carbon atom. The bulky 2-chlorophenoxy group hinders the approach of nucleophiles, often leading to low yields, slow reaction rates, or undesired side reactions. This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the substitution reactions of 2-(2-chlorophenoxy)malonates, followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
You've set up your reaction with 2-(2-chlorophenoxy)malonate and your chosen nucleophile, but after the specified reaction time, TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions
Insufficient Nucleophilicity: The chosen nucleophile may be too weak to overcome the steric barrier.
Solution: Consider using a more potent nucleophile. For instance, if a neutral amine is failing, its corresponding amide anion (generated with a strong base) will be significantly more reactive.[1] However, be mindful that increasing nucleophile strength can also increase basicity, potentially leading to competing elimination reactions.[2][3]
Steric Bulk of the Nucleophile: A large, sterically demanding nucleophile will face greater difficulty in approaching the electrophilic carbon.[4][5]
Solution: If possible, opt for a smaller, less-hindered nucleophile that can more easily navigate the sterically congested environment.[4]
Inadequate Reaction Temperature: The activation energy for the substitution may not be reached at the current temperature.
Solution: Gradually increase the reaction temperature.[4] This provides the molecules with more kinetic energy to overcome the steric repulsion. However, exercise caution, as higher temperatures can also promote side reactions like elimination or decomposition.
Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[2][6][7][8]
Solution: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents can effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and, therefore, more nucleophilic.[2] They are also known to accelerate SN2 reactions.[9]
Problem 2: Competing Elimination (E2) Side Products are Observed
Your analysis shows the formation of an alkene product resulting from the elimination of the phenoxy group and a proton from the malonate backbone.
Potential Causes & Solutions
Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases. When steric hindrance prevents nucleophilic attack, the reagent may instead act as a base, abstracting a proton and initiating elimination.
Solution 1: Use a Less Basic, Highly Nucleophilic Reagent. Certain nucleophiles, like the azide ion (N₃⁻) or thiolate anions (RS⁻), are known to be highly nucleophilic but only moderately basic.
Solution 2: Employ a Bulky, Non-Nucleophilic Base with a Different Nucleophile. If your desired transformation involves adding a carbon-based nucleophile, you can generate the nucleophile in situ using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide.[2][9] These bases are too sterically hindered to act as nucleophiles themselves but are effective at deprotonating precursors to form reactive carbanions.[9]
High Reaction Temperatures: As mentioned, elevated temperatures can favor elimination over substitution.
Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be a trade-off between reaction time and yield.
Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
You are attempting a palladium-catalyzed α-arylation or a similar C-C bond-forming reaction on the malonate, but the yield is unsatisfactory.
Potential Causes & Solutions
Inappropriate Ligand Choice: The ligand on the palladium catalyst is critical for the reaction's success, especially with sterically hindered substrates.[10][11]
Solution: Employ sterically hindered, electron-rich phosphine ligands. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or ferrocenyl-based phosphines have been shown to be effective in promoting cross-coupling reactions with challenging substrates.[10][11][12] These bulky ligands can promote the reductive elimination step and stabilize the active catalytic species.
Suboptimal Base: The choice of base is crucial in palladium-catalyzed cross-coupling reactions.
Solution: Strong, non-nucleophilic bases are often preferred. Bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) have been used successfully in the arylation of malonates.[11]
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
Solution: Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can lead to catalyst decomposition. Using a slightly higher catalyst loading might also be beneficial, though this should be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in performing substitutions on 2-(2-chlorophenoxy)malonates?
A1: The primary issue is steric hindrance.[13] The 2-chlorophenoxy group, along with the two ester functionalities, creates a crowded environment around the central carbon atom. For a typical SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group.[1] The bulky substituents physically obstruct this pathway, significantly increasing the activation energy of the reaction.[13][14]
Q2: Can I improve the leaving group ability of the 2-chlorophenoxy group?
A2: Directly improving the leaving group ability of the phenoxy moiety is challenging in this context. Good leaving groups are typically weak bases, the conjugate bases of strong acids.[15] While phenoxide is a better leaving group than, for example, an alkoxide, it is not as effective as halides or sulfonates like tosylate or mesylate.[16] Modifying the phenoxy group to make it a better leaving group would likely require substantial changes to the starting material. A more practical approach is to focus on optimizing the nucleophile and reaction conditions.
Q3: Are there alternative strategies to direct substitution for forming C-C bonds at the malonate position?
A3: Yes, several advanced synthetic methods can be employed:
Palladium-Catalyzed α-Arylation: This has become a powerful method for forming C-C bonds with aryl halides. By using specialized palladium catalysts with bulky, electron-rich phosphine ligands, even sterically hindered substrates can be coupled successfully.[10][11][12]
Copper-Catalyzed Cross-Coupling: Copper-based catalysts can also facilitate the arylation of malonates, sometimes under milder conditions than palladium.[17][18] Organocopper reagents under palladium catalysis have shown promise for highly sterically hindered structures.[19]
Decarboxylative Coupling: If you start with a malonic acid half-ester, copper-catalyzed decarboxylative arylation can be a mild and effective method for creating a new C-C bond.[20]
Q4: How does solvent choice impact the reaction, and what are the best practices?
A4: The solvent can dramatically influence the outcome.[6][7][8]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SN2 reactions involving anionic nucleophiles. They are poor at solvating the anionic nucleophile, leaving it more reactive.[2]
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its reactivity.[2][3] This generally disfavors SN2 reactions.
Best Practice: Always use anhydrous solvents, as water can react with strong bases and nucleophiles, reducing their effectiveness.[9]
Experimental Protocols
Protocol 1: General Procedure for a Test SN2 Reaction
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-chlorophenoxy)malonate (1.0 eq).
Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent).
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
If no reaction is observed after several hours, gradually increase the temperature in 10-20 °C increments, monitoring for product formation and potential side reactions.
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed α-Arylation of 2-(2-chlorophenoxy)malonate
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).[11]
Add the 2-(2-chlorophenoxy)malonate (1.0 eq) and the aryl halide (1.1 eq).
Add anhydrous toluene or dioxane as the solvent.
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by GC-MS or LC-MS.
After the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
Wash the filtrate with water and brine, then dry the organic layer and concentrate it.
Purify the product by column chromatography.
Data and Visualization
Table 1: Troubleshooting Summary for Low Yields
Symptom
Potential Cause
Primary Recommendation
Secondary Action
No Reaction
Poor Nucleophile
Use a stronger, less-hindered nucleophile.
Increase reaction temperature cautiously.
Inappropriate Solvent
Switch to a polar aprotic solvent (DMF, DMSO).
Ensure anhydrous conditions.
Elimination Products
Nucleophile too basic
Use a less basic, more nucleophilic reagent (e.g., N₃⁻).
Lower the reaction temperature.
Low Yield in Cross-Coupling
Ineffective Ligand
Employ a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃).
Optimize the base and solvent system.
Catalyst Deactivation
Ensure strict inert and anhydrous conditions.
Increase catalyst loading slightly.
Diagrams
Caption: Steric hindrance blocking the required backside attack in an SN2 reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
A potent cross-coupling methodology that enables efficient carbon–carbon bond formation at sterically hindered sp2- and sp3-carbons has been developed. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC. [Link]
Key Concepts of Substitution Reactions - Organic Chemistry. Fiveable. [Link]
Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. PubMed. [Link]
Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry - ACS Publications. [Link]
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. E-Thesis. [Link]
Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Journal of the American Chemical Society. [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]
Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids. Brandeis ScholarWorks. [Link]
Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Organic Chemistry Portal. [Link]
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. [Link]
What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
Best Synthetic Methods: Carbon-Carbon Bond Formation. Organic Chemistry Portal. [Link]
Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. [Link]
(PDF) Biocatalytic Methods for CC Bond Formation. ResearchGate. [Link]
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth. [Link]
Nucleophilic Acyl Substitutions of Anhydrides with Protic Nucleophiles Catalyzed by Amphoteric, Oxomolybdenum Species. The Journal of Organic Chemistry. [Link]
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Request PDF - ResearchGate. [Link]
Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PMC. [Link]
Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI. [Link]
BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES. DataSpace. [Link]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of Dimethyl 2-(2-chlorophenoxy)malonate
This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of dimethyl 2-(2-chlorophenoxy)malonate. It is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of dimethyl 2-(2-chlorophenoxy)malonate. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. This document will not only detail the validation process according to the International Council for Harmonisation (ICH) guidelines but also compare the performance of the HPLC method against an alternative, Ultra-Performance Liquid Chromatography (UPLC), to provide a broader analytical perspective.
The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the method is suitable for its intended purpose.[1][2][3] For a purity assay, this means the method must be able to accurately and precisely quantify the main compound while also being able to separate it from any potential impurities and degradation products.
The Analyte: Dimethyl 2-(2-chlorophenoxy)malonate
Dimethyl 2-(2-chlorophenoxy)malonate is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. Potential impurities can arise from the synthesis process, such as unreacted starting materials or by-products like dimethyl 2,2-dichloromalonate.[4]
Method Validation Workflow
The validation of the HPLC method for dimethyl 2-(2-chlorophenoxy)malonate purity analysis will follow the recommendations of the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][7] The following validation parameters will be assessed:
Specificity
Linearity and Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Robustness
System Suitability
Caption: Workflow for HPLC Method Validation.
Specificity: The Cornerstone of a Purity Assay
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a purity method, it is crucial to demonstrate that the peak for dimethyl 2-(2-chlorophenoxy)malonate is free from any co-eluting peaks.
Experimental Protocol for Specificity
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on dimethyl 2-(2-chlorophenoxy)malonate.[9][10][11] The objective is to generate potential degradation products and show that they are well-separated from the main analyte peak. Stress conditions include:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105°C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[12]
Impurity Spiking: A solution of dimethyl 2-(2-chlorophenoxy)malonate is spiked with known potential impurities, such as dimethyl malonate and dimethyl 2,2-dichloromalonate, to demonstrate their separation.
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess peak purity of the dimethyl 2-(2-chlorophenoxy)malonate peak in the presence of its degradants and impurities.
Acceptance Criteria
The dimethyl 2-(2-chlorophenoxy)malonate peak should be well-resolved from all degradation products and spiked impurities (Resolution > 2.0).
The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol for Linearity
A series of at least five standard solutions of dimethyl 2-(2-chlorophenoxy)malonate are prepared over the range of 50% to 150% of the target concentration (e.g., 0.5 mg/mL). Each solution is injected in triplicate.
Data Presentation: Linearity
Concentration (mg/mL)
Peak Area (n=3)
0.25
1,254,321
0.375
1,881,482
0.50
2,508,643
0.625
3,135,804
0.75
3,762,965
Acceptance Criteria
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations of the analyte.
Experimental Protocol for Accuracy
Accuracy is assessed by spiking a placebo (matrix without the analyte) with known amounts of dimethyl 2-(2-chlorophenoxy)malonate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate.
Data Presentation: Accuracy
Concentration Level
Amount Added (mg/mL)
Amount Found (mg/mL)
% Recovery
80%
0.40
0.398
99.5%
100%
0.50
0.502
100.4%
120%
0.60
0.597
99.5%
Acceptance Criteria
The mean percent recovery should be within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][8]
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Protocol for Precision
Repeatability: Six replicate injections of a standard solution of dimethyl 2-(2-chlorophenoxy)malonate at 100% of the target concentration.
Intermediate Precision: The same procedure as repeatability is performed on a different day by a different analyst using a different HPLC system.
Data Presentation: Precision
Parameter
Analyst 1 / Day 1
Analyst 2 / Day 2
Mean Peak Area
2,510,432
2,508,998
Standard Deviation
12,552
15,054
% RSD
0.50%
0.60%
Acceptance Criteria
The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD & LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Data Presentation: LOD & LOQ
Parameter
Value
LOD
0.005 mg/mL
LOQ
0.015 mg/mL
Acceptance Criteria
The LOQ should be demonstrated to be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness
Small changes are made to the following HPLC parameters:
Flow rate (± 0.2 mL/min)
Column temperature (± 5°C)
Mobile phase composition (± 2% organic)
The effect on system suitability parameters (e.g., peak asymmetry, theoretical plates) is observed.
Acceptance Criteria
System suitability parameters should remain within the defined limits for all varied conditions.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol for System Suitability
A standard solution is injected five times before the start of any sample analysis.
Data Presentation: System Suitability
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
% RSD of Peak Area
≤ 2.0%
Comparison with an Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
While the validated HPLC method is robust and reliable, advancements in liquid chromatography have led to the development of UPLC, which offers several potential advantages.[13]
Caption: Comparison of HPLC and UPLC attributes.
Comparative Performance Data
Parameter
Validated HPLC Method
UPLC Method
Justification for Comparison
Run Time
15 minutes
3 minutes
UPLC utilizes smaller particle size columns and higher pressures, leading to significantly faster separations.[13]
Resolution (Analyte/Impurity)
2.5
4.0
The higher efficiency of UPLC columns results in sharper peaks and improved resolution between closely eluting compounds.
Solvent Consumption
~15 mL per run
~1.5 mL per run
The lower flow rates and shorter run times of UPLC drastically reduce solvent usage, making it a more environmentally friendly and cost-effective option.
Sensitivity (LOQ)
0.015 mg/mL
0.005 mg/mL
The sharper peaks in UPLC lead to a better signal-to-noise ratio, resulting in lower detection and quantitation limits.
Conclusion of Comparison
The validated HPLC method is fully suitable for the intended purpose of purity analysis of dimethyl 2-(2-chlorophenoxy)malonate. However, for laboratories with high throughput requirements or a focus on green chemistry, transitioning to a UPLC method would offer significant advantages in terms of speed, resolution, and reduced solvent consumption. The initial investment in UPLC instrumentation could be offset by long-term savings in solvent costs and increased sample throughput.
Final Conclusion
The HPLC method for the purity analysis of dimethyl 2-(2-chlorophenoxy)malonate has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment. The comparative data with a UPLC method highlights the potential for further optimization and efficiency gains, providing a clear path for future method lifecycle management.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
International Journal for Innovative Research in Multidisciplinary Field. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences. [Link]
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
SIELC Technologies. (2018). Separation of Dimethyl malonate on Newcrom R1 HPLC column. [Link]
SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Link]
Personal protective equipment for handling Dimethyl 2-(2-chlorophenoxy)malonate
Handling complex halogenated organic compounds requires a rigorous, mechanistic approach to laboratory safety. Dimethyl 2-(2-chlorophenoxy)malonate is a specialized reagent frequently utilized in drug development and org...
Author: BenchChem Technical Support Team. Date: April 2026
Handling complex halogenated organic compounds requires a rigorous, mechanistic approach to laboratory safety. Dimethyl 2-(2-chlorophenoxy)malonate is a specialized reagent frequently utilized in drug development and organic synthesis. Because it combines an electrophilic malonate ester with a lipophilic chlorophenoxy moiety, it presents unique occupational hazards that mandate strict operational controls.
As your trusted source for laboratory safety and chemical handling, this guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure logistical compliance.
Chemical Profile & Hazard Causality
To handle Dimethyl 2-(2-chlorophenoxy)malonate safely, one must understand the causality behind its hazards:
Lipophilic Permeation: The chlorinated aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate the lipid bilayers of human skin, carrying the reactive malonate group into systemic circulation.
Corrosive & Irritant Properties: Analogous to other halogenated malonates, this compound is classified as causing severe skin burns and serious eye damage (Hazard Statements H314 and H318)[1]. The ester linkages are susceptible to hydrolysis upon contact with the moisture in human tissue, leading to localized cellular damage.
Thermal Degradation: At elevated temperatures, halogenated esters can decompose to release toxic hydrogen chloride (HCl) gas, requiring dedicated ventilation and temperature control[1].
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling halogenated malonates. The following PPE matrix outlines the required gear and the scientific rationale behind each choice[2].
PPE Category
Required Specification
Mechanistic Rationale
Hand Protection
Nitrile or Neoprene gloves (min. 0.11 mm thickness)
The chlorophenoxy moiety's lipophilicity allows it to permeate standard latex rapidly. Nitrile provides a chemically robust barrier against halogenated aromatic esters.
Eye Protection
Tight-fitting chemical splash goggles
Protects against aerosolized droplets. Malonate esters can cause irreversible corneal damage upon contact (H318)[1].
Prevents dermal exposure. Halogenated organics can degrade standard synthetic fabrics upon prolonged contact[2].
Respiratory
ABEK-P3 filter mask (if handled outside a fume hood)
Mitigates the inhalation of organic vapors and aerosols. The compound's volatility necessitates strict vapor capture.
Operational Workflow & Handling Protocol
Every procedure must function as a self-validating system. Do not proceed to the next step unless the prior condition is fully verified.
Step 1: Engineering Controls Verification
Before opening the chemical container, verify that your fume hood is operating at a face velocity of at least 0.5 m/s (100 fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger uncontrolled exothermic hydrolysis.
Step 2: PPE Donning & Static Mitigation
Don the PPE as outlined in the matrix above. Because halogenated powders and liquids can accumulate static charges, ensure you are grounded.
Step 3: Chemical Transfer & Weighing
Use an anti-static weighing boat. Transfer the Dimethyl 2-(2-chlorophenoxy)malonate using a dedicated stainless steel or PTFE spatula. Keep the container tightly closed immediately after transfer to prevent atmospheric moisture from initiating slow hydrolysis[1].
Step 4: Reaction Execution
If your protocol requires heating, maintain the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative degradation and minimizes the risk of releasing toxic HCl gas[1].
Step 5: Decontamination
Upon completion, quench any residual reagent in the reaction vessel with a mild aqueous buffer before removing the vessel from the fume hood. Wash all spatulas and glassware with an appropriate organic solvent (e.g., ethyl acetate) followed by a thorough water rinse[2].
Process Visualization
Operational Workflow and Safety Checkpoints for Handling Halogenated Malonates.
Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.
Immediate Spill Protocol:
Evacuate & Ventilate: Step back and allow the fume hood to clear the immediate vapors. If the spill is outside the hood, evacuate the immediate area.
Containment: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth). Crucial Causality: Do NOT use combustible materials like sawdust. The combination of an organic matrix and a halogenated compound creates a severe fire hazard[2].
Collection: Sweep the absorbed material using a non-sparking tool into a chemically resistant, sealable container.
Halogenated Waste Segregation:
All waste containing Dimethyl 2-(2-chlorophenoxy)malonate must be strictly segregated into designated "Halogenated Organic Waste" containers[1].
Why? Mixing halogenated waste with non-halogenated solvents (such as acetone) can lead to highly exothermic side reactions. Furthermore, environmental regulations mandate that halogenated wastes undergo specific high-temperature incineration protocols to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).